molecular formula C12H11NO5S B11841566 6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid CAS No. 142889-49-4

6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid

Cat. No.: B11841566
CAS No.: 142889-49-4
M. Wt: 281.29 g/mol
InChI Key: URKWKKKJQQQZPQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid is a quinoline derivative with a methoxy group at position 6, a methylsulfonyl group at position 2, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at position 6 using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The methylsulfonyl group can be introduced at position 2 by reacting the quinoline derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced at position 4 through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where the methoxy or methylsulfonyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: Utilized in the development of fluorescent probes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: A simpler derivative with only a methoxy group at position 6.

    2-Methylsulfonylquinoline: A derivative with a methylsulfonyl group at position 2.

    Quinoline-4-carboxylic acid: A derivative with a carboxylic acid group at position 4.

Uniqueness

6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid is unique due to the combination of functional groups at specific positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

142889-49-4

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

6-methoxy-2-methylsulfonylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO5S/c1-18-7-3-4-10-8(5-7)9(12(14)15)6-11(13-10)19(2,16)17/h3-6H,1-2H3,(H,14,15)

InChI Key

URKWKKKJQQQZPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)S(=O)(=O)C

Origin of Product

United States

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